molecular formula C6H4N4O3S B13079371 5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13079371
M. Wt: 212.19 g/mol
InChI Key: SQSGACIUMPXXGZ-UHFFFAOYSA-N
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Description

5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both thiadiazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of both thiadiazole and oxadiazole rings in its structure. This dual-ring system enhances its versatility and potential for diverse biological activities .

Properties

Molecular Formula

C6H4N4O3S

Molecular Weight

212.19 g/mol

IUPAC Name

5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H4N4O3S/c1-2-3(14-10-8-2)5-7-4(6(11)12)9-13-5/h1H3,(H,11,12)

InChI Key

SQSGACIUMPXXGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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